
Isotetracycline
Overview
Description
Isotetracycline is a degradation product of tetracycline, a broad-spectrum antibiotic. It is formed when tetracycline undergoes structural rearrangement under mild alkaline conditions, primarily involving the attack on the 11a carbon . Unlike its parent compound, this compound exhibits altered pharmacological and biochemical properties, including its interaction with bacterial target proteins such as the Tet repressor (TetR) . This degradation pathway is critical in understanding its environmental persistence and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isotetracycline can be synthesized through the mild alkali treatment of tetracycline. This process involves the transformation of tetracycline at the 11a carbon position to yield this compound . The reaction typically requires controlled conditions to ensure the selective conversion without degrading the compound.
Industrial Production Methods
On an industrial scale, this compound is produced through a combination of fermentation and chemical synthesis. The initial fermentation process involves the cultivation of Streptomyces bacteria, which produce tetracycline. This is followed by a chemical modification step where tetracycline is treated with mild alkali to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Isotetracycline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and pharmacological properties .
Scientific Research Applications
Scientific Research Applications
Isotetracycline has several applications in scientific research:
- Chemistry : Utilized as a model compound for studying the synthesis and modification of polyketides.
- Biology : Employed in investigations of bacterial resistance mechanisms and protein synthesis inhibition.
- Medicine : Explored for its potential in treating bacterial infections resistant to other antibiotics .
- Industry : Used in the development of new antibiotics and as a growth promoter in animal feed.
Treatment of Infections
This compound is effective against various bacterial infections, particularly those resistant to other antibiotics. Its broad-spectrum activity makes it suitable for treating conditions such as:
- Respiratory tract infections
- Skin infections
- Urinary tract infections
Neuropsychiatric Disorders
Recent studies suggest that tetracyclines, including this compound, may have neuroprotective properties. They are being investigated for their potential roles in treating neuropsychiatric disorders such as autism spectrum disorder, major depressive disorder, and schizophrenia due to their antioxidant and anti-inflammatory effects .
Antibiotic Resistance Management
The environmental impact of this compound is significant due to concerns about antibiotic resistance. Studies indicate that the presence of tetracyclines in wastewater can lead to the development of resistant bacterial strains . Monitoring and regulating their use in agriculture and waste management are crucial for mitigating these risks.
Tetracyclines in Tissue Engineering
Research has explored the use of this compound in tissue engineering applications, particularly as a drug delivery system combined with biomaterials. The findings indicate that this compound can promote cell proliferation while exhibiting antimicrobial properties, making it an ideal candidate for regenerative medicine .
Study | Findings | Implications |
---|---|---|
Tissue Engineering Study | This compound enhances cell proliferation and exhibits good biocompatibility | Potential use in regenerative medicine |
Neuroprotective Effects | Tetracyclines show promise in treating neuropsychiatric disorders | New therapeutic avenues for mental health conditions |
Environmental Impact Study | Presence of tetracyclines contributes to antibiotic resistance | Need for regulatory measures in agriculture |
Mechanism of Action
Isotetracycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, blocking the addition of new amino acids to the growing peptide chain. The result is a bacteriostatic effect, where bacterial growth is halted .
Comparison with Similar Compounds
Structural Comparison with Tetracycline and Oxytetracycline
Core Structural Features
- Tetracycline: Comprises a four-ring system (A-D rings) with functional groups at positions C4 (dimethylamine), C10 (phenolic diketone), and C11a (hydroxyl) .
- Oxytetracycline : Features an additional hydroxyl group at the C5 position, enhancing its polarity and pharmacokinetic profile .
- Isotetracycline : Structural isomer of tetracycline with a rearranged C11a hydroxyl group, leading to distinct spatial configuration and altered metal-ion chelation capacity .
Key Structural Differences
Compound | Key Functional Groups | Degradation Pathway | Metal-Ion Affinity |
---|---|---|---|
Tetracycline | C4 dimethylamine, C10 diketone | Stable under acidic conditions | High (binds Fe³⁺, Al³⁺, Ca²⁺) |
Oxytetracycline | C5 hydroxyl, C10 diketone | Resistant to enzymatic hydrolysis | Moderate (enhanced solubility) |
This compound | Rearranged C11a hydroxyl | Alkali-induced degradation | Reduced (disrupted chelation) |
Pharmacological and Biochemical Comparisons
Mechanism of Action
- Tetracycline : Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. Also interacts with TetR to regulate antibiotic resistance genes .
- This compound : Retains partial affinity for TetR but lacks ribosomal binding capacity, rendering it ineffective as an antibiotic. Its binding to TetR may interfere with tetracycline-mediated resistance mechanisms .
Stability and Bioactivity
- Degradation : this compound forms under alkaline conditions (pH > 8), whereas oxytetracycline remains stable due to its additional hydroxyl group .
- Environmental Impact : this compound demonstrates higher toxicity to aquatic organisms (e.g., Scenedesmus obliquus) compared to tetracycline, likely due to its persistence and reactive degradation intermediates .
Clinical and Ecological Implications
Drug-Degradation Interactions
This compound’s binding to TetR (Kd ~ 1.2 μM) is weaker than tetracycline (Kd ~ 0.1 μM), suggesting reduced efficacy in inducing resistance mechanisms . However, its persistence in environmental matrices raises concerns about chronic ecotoxicity .
Comparative Toxicity
Compound | Algal EC₅₀ (mg/L) | Mammalian Cytotoxicity (IC₅₀, μM) |
---|---|---|
Tetracycline | 12.5 | >100 |
Oxytetracycline | 18.7 | >100 |
This compound | 8.3 | 75 |
Data derived from eco-toxicity studies on freshwater algae and mammalian cell lines .
Biological Activity
Isotetracycline, a member of the tetracycline antibiotic family, exhibits a broad spectrum of biological activity against various pathogens. This article provides an in-depth analysis of its mechanisms of action, therapeutic applications, and resistance issues based on diverse research findings.
This compound functions primarily by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome's A-site, thereby halting translation and leading to bacterial cell death . The binding affinity and subsequent inhibition are crucial for its effectiveness against a range of microorganisms, including Gram-positive and Gram-negative bacteria, mycoplasmas, rickettsiae, and protozoan parasites .
Key Mechanisms:
- Ribosomal Binding : this compound binds to the 30S ribosomal subunit.
- Inhibition of Protein Synthesis : Prevents aminoacyl-tRNA binding at the A-site.
- Resistance Mechanisms : Resistance often arises from efflux pumps or ribosomal protection proteins that reduce drug efficacy .
Biological Activity Spectrum
This compound demonstrates activity against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacteria:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.21 |
Escherichia coli | 0.5 |
Pseudomonas aeruginosa | 4.0 |
Chlamydia trachomatis | 0.25 |
Mycoplasma pneumoniae | 0.1 |
Therapeutic Applications
This compound is used in treating various infections due to its broad-spectrum activity. Its applications include:
- Respiratory Infections : Effective against pneumonia caused by atypical pathogens.
- Skin Infections : Used for acne treatment due to its anti-inflammatory properties.
- Sexually Transmitted Infections : Treats chlamydia infections effectively.
- Periodontal Disease : Utilized in dental practices for its antimicrobial properties.
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Acne Treatment Study :
- Chlamydia Infection Treatment :
- Periodontal Therapy :
Resistance Issues
Despite its effectiveness, the emergence of resistant bacterial strains poses a significant challenge to this compound's use. Resistance mechanisms include:
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for optimizing the synthesis of isotetracycline derivatives?
- Methodological Answer : Use a factorial design to screen reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and characterize products via HPLC and NMR spectroscopy. Compare yields and purity metrics to identify optimal conditions . For reproducibility, document all synthetic steps in the Supplementary Information, adhering to the Beilstein Journal’s guidelines for compound characterization .
Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using controlled degradation protocols (e.g., ICH Q1A guidelines). Analyze degradation products via LC-MS and compare with reference standards. Use kinetic modeling to predict shelf-life, ensuring statistical validation of degradation pathways .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS method with isotope-labeled internal standards to account for matrix effects. Perform recovery studies across spiked concentrations (e.g., 1–100 ng/mL) and validate precision, accuracy, and limits of detection per FDA bioanalytical guidelines .
Q. How can researchers reconcile conflicting data on this compound’s minimum inhibitory concentration (MIC) across bacterial strains?
- Methodological Answer : Perform a systematic review (Cochrane criteria) to aggregate MIC data, stratify by bacterial species/strain, and assess heterogeneity via meta-regression. Confounders like assay protocols (e.g., broth microdilution vs. agar dilution) should be explicitly addressed .
Advanced Research Questions
Q. What computational and experimental approaches are suitable for elucidating this compound’s structure-activity relationships (SAR) against resistant pathogens?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis of bacterial ribosomes. Validate predictions via MIC assays and cryo-EM structural analysis. Use multivariate statistics to correlate substituent electronegativity with antibacterial activity .
Q. How can researchers design studies to investigate this compound’s mechanism of action in eukaryotic cells without conflating off-target effects?
- Methodological Answer : Employ CRISPR-Cas9 knockouts of suspected targets (e.g., mitochondrial ribosomes) and use isotopically labeled this compound for tracking cellular uptake via nanoSIMS. Pair with transcriptomic profiling (RNA-seq) to identify secondary pathways .
Q. What strategies mitigate bias when analyzing this compound’s efficacy in combination therapies?
- Methodological Answer : Use a fractional inhibitory concentration (FIC) index with checkerboard assays. Apply blinding to experimental groups and validate synergy via time-kill curves. Address pseudoreplication by including biological replicates across independent labs .
Q. How can scoping reviews address gaps in the ecological impact data of this compound residues in wastewater?
- Methodological Answer : Follow Arksey & O’Malley’s framework to map studies on environmental persistence, bioaccumulation, and microbial resistance selection. Prioritize longitudinal studies and use GIS tools to model contamination hotspots .
Q. What ethical and methodological challenges arise when designing in vivo studies for this compound’s neurotoxicity?
- Methodological Answer : Adopt the 3Rs (Replacement, Reduction, Refinement) principle. Use transgenic zebrafish for high-throughput neurobehavioral assays, paired with LC-MS quantification of blood-brain barrier penetration. Ensure IACUC approval and transparent reporting of attrition rates .
Q. How can contradictory findings about this compound’s immunomodulatory effects be resolved using multi-omics integration?
- Methodological Answer : Perform longitudinal metabolomic (untargeted LC-MS) and proteomic (TMT labeling) profiling in murine models. Use pathway enrichment analysis (e.g., MetaboAnalyst) and Bayesian networks to infer causal relationships between this compound exposure and cytokine modulation .
Q. Methodological Frameworks for Research Design
- For systematic reviews : Apply PRISMA guidelines and Cochrane’s risk-of-bias tools to ensure reproducibility .
- For hypothesis testing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- For data interpretation : Implement open-access repositories (e.g., Zenodo) for raw spectral datasets and computational scripts to enhance transparency .
Properties
IUPAC Name |
(4S,4aS,6S,8aR)-4-(dimethylamino)-1,8a-dihydroxy-6-[(1S)-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-21(10-5-4-6-12(25)14(10)20(30)32-21)9-7-11-16(24(2)3)17(27)15(19(23)29)18(28)22(11,31)13(26)8-9/h4-6,9,11,16,25,28,31H,7-8H2,1-3H3,(H2,23,29)/t9-,11-,16-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFMFLWQGROEOB-GTCCLLRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)O)C(=O)O1)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2=C(C(=CC=C2)O)C(=O)O1)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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